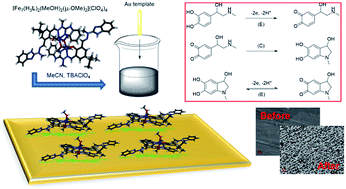Utilization of a new gold/Schiff-base iron(iii) complex composite as a highly sensitive voltammetric sensor for determination of epinephrine in the presence of ascorbic acid†
RSC Advances Pub Date: 2016-10-19 DOI: 10.1039/C6RA22028B
Abstract
The preparation of new materials that can act as systems capable of sensing biologically relevant molecules constitutes a significant modern challenge as well as a necessity oriented towards disease prevention. Subcomponent self-assembly of 2-(methylhydrazino)benzimidazole, 4-tert-butyl-2,6-diformylphenol and Fe(ClO4)2(H2O)6 leads to a new, bimetallic iron(III) complex of the following formula: [Fe2(H3L)2(MeOH)2(μ-OMe)2](ClO4)4 (1), as established by ESI-MS, FTIR and single crystal X-ray analysis. It is important to note that ligand H3L was also successfully synthesized and characterized for the first time. Compound 1 was successfully deposited on a gold electrode and applied as a voltammetric sensor with respect to epinephrine (EP). Cyclic voltammograms (CVs) proved the catalytic activity of the new, electrochemically prepared composite Au/1 for the oxidation of EP in the presence of ascorbic acid (AA). The respective current peaks were clearly separated from each other, thus enabling selective detection of these compounds coexisting in a mixture. For the prepared sensor a linear relationship between the current response of EP electrooxidation at the potential of peak maximum (ip) and the concentration of EP in solution (cEP) in the presence of constant AA concentration was found in the broad range of cEP (R2 ≥ 0.9997, 1.0 × 10−8 M to 9.0 × 10−4 M) with a high detection limit (7.4 × 10−9 M), excellent reproducibility as well as high stability.


Recommended Literature
- [1] Cellulose nanocrystals and microfibrillated cellulose as building blocks for the design of hierarchical functional materials
- [2] Probing covalency in halogen bonds through donor K-edge X-ray absorption spectroscopy: polyhalides as coordination complexes†
- [3] Progress on chemical modification of cellulose in “green” solvents
- [4] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [5] A rapid diagnostic method for E. coli serogroups responsible for gastro-intestinal diseases using loop-mediated isothermal amplification
- [6] Inside front cover
- [7] Triplet fusion upconversion using sterically protected 9,10-diphenylanthracene as the emitter†
- [8] Honeycomb scaffolds capable of achieving barrier membrane-free guided bone regeneration
- [9] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [10] The effect of a thiophene ring in the outer position on mesomorphic properties of the bent-shaped liquid crystals†










